1-Vinylimidazole

Reactivity ratios Copolymer composition Polymer synthesis

1-Vinylimidazole (1VIM) is a water-soluble vinyl monomer with pH-dependent polymerization kinetics, enabling precise molecular weight control. Its reactivity ratio disparity with VP allows compositional drift management for advanced copolymers. Superior to 1-vinyl-2-pyrrolidone in high-temperature hydrate inhibition (PVCap-co-VIM cloud point >70°C) and enhances CO₂/CH₄ selectivity when grafted. Choose for tunable performance.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 25232-42-2
Cat. No. B027976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinylimidazole
CAS25232-42-2
Synonyms1-ethenyl-1h-imidazolhomopolymer; 1-vinylimidazolehomopolymer; 1-vinyl-imidazolpolymers; lufixan; n-vinylimidazolehomopolymer; n-vinylimidazolepolymer; poly(1-vinylimidazole); poly(n-vinylimidazole)
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC=CN1C=CN=C1
InChIInChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2
InChIKeyOSSNTDFYBPYIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Vinylimidazole (CAS 25232-42-2): Procurement-Focused Overview for Polymer Scientists


1-Vinylimidazole (1VIM) is a water-soluble, basic vinyl monomer that undergoes radical polymerization to yield quaternizable homopolymers and functional copolymers with a broad range of vinyl and acrylic monomers [1]. As the simplest polymerizable imidazole derivative, it serves as a foundational building block for materials requiring nitrogen-containing heterocyclic functionality, including polymeric ionic liquids, CO₂ separation membranes, and antimicrobial surfaces [2].

Why 1-Vinylimidazole Cannot Be Readily Replaced by Other Vinyl Heterocycles in Critical Copolymerizations


Substituting 1-vinylimidazole with in-class analogs such as 1-vinyl-2-pyrrolidone, 4-vinylimidazole, or 2-vinylpyridine results in fundamentally different copolymerization behavior, polymer architecture, and thermal performance due to substantial differences in monomer reactivity ratios, pH-dependent polymerization kinetics, and the resulting material properties [1]. Direct substitution without adjusting feed ratios and reaction conditions leads to compositional drift, altered thermal stability, and compromised functional performance [2].

1-Vinylimidazole: Head-to-Head Quantitative Differentiation Against Closest Analogs


Reactivity Ratio Comparison: 1-Vinylimidazole vs. 1-Vinyl-2-Pyrrolidone in Copolymerization

In free-radical copolymerization with 1-vinyl-2-pyrrolidone (VP), 1-vinylimidazole (VI) exhibits markedly lower reactivity, with reported reactivity ratios of r₁ (VP) = 1.00 and r₂ (VI) = 0.07 [1]. This indicates that VP adds preferentially to both VP- and VI-terminated radicals, while VI is consumed far more slowly, necessitating careful feed composition adjustment to achieve target copolymer compositions.

Reactivity ratios Copolymer composition Polymer synthesis

Thermal Performance Differentiation: 1-Vinylimidazole vs. 4-Vinylimidazole in Poly(ionic liquid) Applications

When comparing the glass transition temperatures (T_g) of polymeric ionic liquids derived from 1-vinylimidazolium and 4-vinylimidazolium salts, the 4-vinylimidazolium polymers exhibit significantly higher T_g values [1]. This difference is attributed to enhanced intramolecular bridging between imidazolium moieties in the 4-vinylimidazolium polymers, which are positioned 1,3 or 1,5 along the polymer chain, providing a more rigid structure compared to the 1-vinylimidazolium analogs.

Glass transition temperature Poly(ionic liquid) Thermal stability

Cloud Point Enhancement: 1-Vinylimidazole Copolymers vs. N-Vinylcaprolactam Homopolymer for Kinetic Hydrate Inhibition

The copolymer of N-vinylcaprolactam and 1-vinylimidazole (PVCap-co-VIM) exhibits a substantially higher cloud point temperature (T_CI > 70°C) compared to the poly(N-vinylcaprolactam) (PVCap) homopolymer (T_CI = 37.9°C) [1]. This improved thermal stability of aqueous solutions is critical for field applications where higher temperatures are encountered, despite a modest reduction in kinetic hydrate inhibition performance relative to PVCap alone.

Cloud point Kinetic hydrate inhibitor Copolymer design

Polymerization Rate Modulation: pH-Dependent Kinetics of 1-Vinylimidazole vs. Quaternized Analog

The free-radical polymerization rate of 1-vinylimidazole (NVI) is strongly pH-dependent due to a degradative radical addition mechanism. At its natural pH of 9, the polymerization rate is very slow. Lowering the pH to 4 partially hinders degradative addition, and at pH 1 the rate matches that of quaternized vinylimidazole (QVI), which does not undergo degradative addition [1]. This behavior is in contrast to many other vinyl monomers that do not exhibit such pronounced pH sensitivity.

Polymerization kinetics pH dependence Degradative chain transfer

Relative Activity in Copolymerization: 1-Vinylimidazole vs. Substituted Vinylimidazoles

In free-radical copolymerization with N-vinylcaprolactam, 1-vinylimidazole exhibits higher relative activity compared to monomers bearing substituents on the imidazole ring, such as 1-vinyl-2-methylimidazole, 1-vinyl-2-methyl-3-propylimidazolium iodide, and 1-vinyl-2-methylbenzimidazole [1]. This higher activity facilitates the preparation of water-soluble copolymers (except when using 1-vinyl-2-methylbenzimidazole) and contributes to improved phase separation temperatures in aqueous solutions.

Copolymerization activity Substituent effects Water-soluble polymers

CO₂/CH₄ Separation Selectivity: PVC-graft-1-Vinylimidazole vs. Unmodified PVC Membrane

Grafting 1-vinylimidazole onto poly(vinyl chloride) (PVC) significantly improves the membrane's selectivity for CO₂/CH₄ gas separation. The permeation selectivity of the grafted copolymer membrane is higher than that of the unmodified PVC membrane [1]. DFT calculations corroborate that the interaction energy of the grafted copolymer with CO₂ is stronger than with CH₄, explaining the enhanced selectivity.

Gas separation Membrane modification CO₂ capture

1-Vinylimidazole: High-Value Application Scenarios Driven by Differentiated Performance


Design of Random Copolymers with N-Vinyl-2-Pyrrolidone for Biomedical and Coating Applications

Given the large reactivity ratio disparity (r₁=1.00 for VP, r₂=0.07 for VI), researchers can design copolymers with controlled compositions by using appropriate feed ratios or semi-batch monomer addition strategies. This is particularly valuable for synthesizing water-soluble, biocompatible copolymers used in drug delivery, antimicrobial coatings, and specialty adhesives [1].

High-Temperature Kinetic Hydrate Inhibitors for Oil and Gas Production

The PVCap-co-VIM copolymer's significantly elevated cloud point (>70°C vs. 37.9°C for PVCap homopolymer) makes it the preferred choice for deep-water or high-temperature gas fields where conventional PVCap would phase-separate and lose effectiveness. This copolymer design maintains adequate hydrate inhibition while dramatically improving thermal robustness [1].

pH-Controlled Synthesis of Poly(vinylimidazole) with Tailored Molecular Weight

The strong pH dependence of 1-vinylimidazole polymerization rate, arising from degradative radical addition, enables synthetic chemists to precisely tune polymerization kinetics and final molecular weight by adjusting reaction pH. Polymerizing at pH 1 yields rates comparable to quaternized monomers, while higher pH provides slower, more controlled polymerization [1].

Surface Modification of PVC Membranes for Enhanced CO₂/CH₄ Separation

Grafting 1-vinylimidazole onto PVC membranes offers a simple, cost-effective route to improve CO₂/CH₄ selectivity for natural gas sweetening and biogas upgrading. The enhanced selectivity arises from stronger CO₂ interaction with the imidazole functionality, as confirmed by both experimental permeation data and DFT calculations [1].

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